2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dichlorophenyl)acetamide

MAO-B inhibition neuroprotection Parkinson's disease research

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dichlorophenyl)acetamide (CAS 618443-60-0) is a fully synthetic small molecule belonging to the quinazolin-4(3H)-one (quinazolinone) class. It features a 6,8-dichloro-substituted quinazolinone core linked via an N3-acetamide bridge to a 2,5-dichlorophenyl anilide moiety (molecular formula C16H9Cl4N3O2, MW 417.07 g/mol).

Molecular Formula C16H9Cl4N3O2
Molecular Weight 417.1 g/mol
CAS No. 618443-60-0
Cat. No. B12031425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dichlorophenyl)acetamide
CAS618443-60-0
Molecular FormulaC16H9Cl4N3O2
Molecular Weight417.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)Cl
InChIInChI=1S/C16H9Cl4N3O2/c17-8-1-2-11(19)13(5-8)22-14(24)6-23-7-21-15-10(16(23)25)3-9(18)4-12(15)20/h1-5,7H,6H2,(H,22,24)
InChIKeyLGFBNBKJFPEEFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

618443-60-0 – 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dichlorophenyl)acetamide: Core Identifiers and Compound Class


2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dichlorophenyl)acetamide (CAS 618443-60-0) is a fully synthetic small molecule belonging to the quinazolin-4(3H)-one (quinazolinone) class . It features a 6,8-dichloro-substituted quinazolinone core linked via an N3-acetamide bridge to a 2,5-dichlorophenyl anilide moiety (molecular formula C16H9Cl4N3O2, MW 417.07 g/mol) . The compound carries four chlorine atoms distributed across two aromatic ring systems, resulting in elevated lipophilicity (predicted AlogP at or above the range of close non-halogenated analogs) compared to less-halogenated quinazolinone-acetamide congeners. It is commercially available at 95% purity from multiple suppliers, including Sigma-Aldrich (AldrichCPR product L448648, 10 mg packaging) and American Custom Chemicals Corporation (HCH0346168, 5 mg packaging) . The compound has been indexed in the ChEMBL database (CHEMBL4218690) with bioactivity data curated from Charles University screening campaigns, including monoamine oxidase (MAO-A/MAO-B) and peroxidase inhibition measurements [1][2].

Selection Context Tetra-chlorinated quinazolinone-acetamide scaffold 6,8-Dichloro core; distinct from common library variants
Study Fit MAO-B isoform-preference screening Reported class-level MAO-B/MAO-A selectivity context
Procurement Entry AldrichCPR 10 mg format Manageable entry for SAR gap-filling workflows

Why 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dichlorophenyl)acetamide Cannot Be Replaced by Generic Quinazolinone Analogs


Quinazolinone-acetamide derivatives span a broad chemical space, and even modest changes in the halogenation pattern on the quinazolinone core or the pendant phenyl ring yield substantial differences in target binding profiles. The specific 6,8-dichloro substitution on the quinazolinone ring of 618443-60-0 is structurally distinct from the more common 6-chloro, 7-chloro, or unsubstituted quinazolinone variants found in many screening libraries . Close analogs lacking the 6,8-dichloro motif — such as N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (CAS 374640-55-8) — remove two electron-withdrawing chlorine atoms from the core, which is expected to alter both electronic distribution and steric contour at the hinge-binding region of enzymatic targets . This substitution pattern directly impacts the compound's enzyme inhibition fingerprint, as evidenced by the differentiated MAO-A versus MAO-B IC50 values observed in screening data [1]. Simply substituting any generic quinazolinone-acetamide scaffold will not recapitulate this unique pattern of target engagement.

Target Scaffold 6,8-Dichloro-quinazolinone core; four chlorine atoms
Generic Analog Risk Unsubstituted or 6-chloro/7-chloro core analogs may shift hinge-region binding and enzyme inhibition fingerprint
Target Profile Reported MAO-B/MAO-A selectivity ratio approximately 6.7-fold (class-level context)
Non-Selective Analog Risk Flat amine oxidase inhibition profiles from less-halogenated quinazolinones may not recapitulate this isoform preference
Target Property Elevated lipophilicity (estimated LogP 3.5-4.5); GHS Danger classification
Property Mismatch Risk CAS 374640-55-8 (MW 348, LogP 2.63) carries lower hazard profile; physicochemical parameters may not transfer

Quantitative Differentiation Evidence for 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dichlorophenyl)acetamide (CAS 618443-60-0)


MAO-B Preferential Inhibition: ~6.7-Fold Selectivity Over MAO-A Compared to Non-Isoform-Selective Quinazolinones

In a panel of enzyme inhibition assays curated by ChEMBL from Charles University screening data, 2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2,5-dichlorophenyl)acetamide demonstrated an IC50 of 8,600 nM against human membrane-bound MAO-B versus an IC50 of 58,000 nM against human MAO-A, yielding a calculated MAO-B/MAO-A selectivity ratio of approximately 6.7-fold [1]. This moderate isoform preference distinguishes the compound from many unsubstituted quinazolinone-acetamide derivatives, which typically show flat, non-selective inhibition profiles across amine oxidase isoforms. For class-level context, common MAO-B reference inhibitors such as selegiline exhibit IC50 values in the low nanomolar range, but the structural scaffold of 618443-60-0 provides a distinct chemotype with a measurable, albeit modest, isoform bias that may be useful in phenotypic screens where complete MAO-B ablation is not desired.

MAO-B Preferential Inhibition
Class-level inference
MAO-B IC50: 8,600 nM
MAO-A IC50: 58,000 nM
Selectivity ratio: ~6.7-fold
Reported isoform-preference context; supports MAO-B pathway-response interpretation
Human membrane-bound MAO; kynuramine assay; Charles University data via ChEMBL
MAO-B inhibition neuroprotection Parkinson's disease research

Horseradish Peroxidase Inhibition: A 1.01 µM IC50 That Differentiates This Tetra-Chlorinated Scaffold from Non-Halogenated Quinazolinone Analogs

Screening against horseradish peroxidase (HRP) using an amplex red dye-based fluorescence assay yielded an IC50 of 1,010 nM for the target compound, as curated in BindingDB/ChEMBL [1]. This low-micromolar activity against a heme-dependent peroxidase is notable because quinazolinone derivatives lacking extensive halogenation typically show negligible peroxidase inhibition at comparable concentrations (class-level inference). The tetra-chlorinated architecture (6,8-dichloro on the quinazolinone core plus 2,5-dichloro on the phenyl ring) may facilitate interactions with the heme active site or the substrate access channel in a manner not available to less-halogenated or mono-chlorinated analogs in the SALOR-INT library.

Horseradish Peroxidase Inhibition
Class-level inference
IC50 1,010 nM
Low-micromolar heme-enzyme interaction context; may support oxidative stress assay development
Amplex red fluorescence assay; class-level comparison to less-halogenated analogs
peroxidase inhibition oxidative stress heme enzyme modulation

Distinctive 6,8-Dichloro Quinazolinone Core: Structural Differentiation from the Common 6-Chloro or 7-Chloro Library Variants

The 6,8-dichloro substitution pattern on the quinazolinone core of CAS 618443-60-0 is structurally distinguishable from the predominant substitution patterns found in commercial quinazolinone screening libraries. A survey of the SALOR-INT quinazolinone subset reveals that 6-chloro, 7-chloro, and 6,7-dichloro variants are more frequently represented than the 6,8-dichloro arrangement . This specific positioning places both chlorine atoms on the same face of the bicyclic core (positions 6 and 8 on the benzenoid ring), creating a unique electrostatic potential surface and steric profile that differs from the 6,7-dichloro isomer. The immediate commercially available comparator N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (CAS 374640-55-8) lacks these core chlorine atoms entirely, differing in molecular weight by approximately 69 g/mol and in predicted lipophilicity by an estimated 0.8-1.2 LogP units .

6,8-Dichloro Core Differentiation
Cross-study comparable
MW 417 vs 348; chlorine count 4 vs 2; estimated LogP differential +0.9 to +1.9 units
Structural isomer context; fills gap in quinazolinone substitution matrix
Compared to CAS 374640-55-8; predicted vs measured parameters
medicinal chemistry SAR exploration halogen bonding

Commercial Availability Profile: Differentiated Supply Specifications and Hazard Classification Supporting Procurement Decisions

CAS 618443-60-0 is available from Sigma-Aldrich as AldrichCPR product L448648 (10 mg, $32.70) and from American Custom Chemicals Corporation as HCH0346168 (5 mg, $500.41, 95% purity) . The compound carries a GHS 'Danger' signal word with hazard statements H301 (toxic if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation), and H413 (long-lasting harmful effects to aquatic life) . In contrast, the less-chlorinated analog N-(2,5-dichlorophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (CAS 374640-55-8) is listed with fewer hazard designations and is available from alternate suppliers at different price points . The higher toxicity classification of 618443-60-0 is consistent with its increased halogen load, and this differential safety profile must be factored into laboratory handling protocols and procurement planning.

Commercial Availability Profile
Data to verify
Sigma-Aldrich L448648: 10 mg; ACCC HCH0346168: 5 mg, 95%. GHS Danger, H301, H413.
Procurement context; hazard profile review required before handling
Vendor specification comparison; GHS per compiled SDS data
compound procurement safety assessment vendor specification comparison

Recommended Research and Procurement Application Scenarios for CAS 618443-60-0


MAO-B Isoform Selectivity Screening in Neurodegenerative Disease Models

The compound's ~6.7-fold MAO-B over MAO-A preference (IC50 8,600 nM vs 58,000 nM) [1] positions it as a moderate-selectivity starting scaffold for Parkinson's disease-relevant phenotypic screening. Researchers investigating dopamine-sparing strategies where MAO-A inhibition is undesirable can use this compound to establish class-level SAR around the 6,8-dichloro-quinazolinone chemotype. The differentiated isoform bias, while modest, provides a measurable signal above non-selective quinazolinone controls, enabling rank-ordering of analog libraries in MAO-B biochemical or cellular assays.

Halogen-Dependent Peroxidase Modulation Studies

With an HRP IC50 of 1.01 µM [1], this tetra-chlorinated scaffold enables investigation of halogen-heme interactions in peroxidase enzymes. The compound can serve as a probe to test whether the 6,8-dichloro arrangement on the quinazolinone core contributes to heme active-site engagement in a manner distinct from mono-chlorinated or non-halogenated analogs. This application is relevant to oxidative stress biology and to the development of heme-enzyme modulators where polyhalogenated aromatic systems have shown enhanced binding.

Quinazolinone Substitution Matrix Completion: SAR Gap-Filling with the 6,8-Dichloro Isomer

Medicinal chemistry teams constructing comprehensive quinazolinone SAR tables require the 6,8-dichloro isomer to complete the halogen-position matrix alongside the more common 6-chloro, 7-chloro, and 6,7-dichloro variants. The structural differentiation from the unsubstituted analog (CAS 374640-55-8, MW 348 vs 417, LogP 2.63 vs estimated 3.5-4.5) provides two additional data points for computational modeling of lipophilicity, steric bulk, and electrostatic effects attributable to core halogenation. This gap-filling role supports procurement when building focused quinazolinone libraries for lead optimization campaigns.

Safety-Controlled Procurement for High-Halogen-Content Chemical Biology Studies

The compound's GHS Danger classification (H301 acute oral toxicity, H413 chronic aquatic toxicity) necessitates deliberate procurement planning. Research groups equipped for H301-level compound handling can access this tetra-chlorinated scaffold at a cost-effective $32.70/10 mg entry point through the Sigma-Aldrich AldrichCPR channel. The differential hazard profile relative to less-chlorinated quinazolinones should be explicitly evaluated when selecting between CAS 618443-60-0 and its analogs, ensuring that laboratory safety infrastructure aligns with the compound's toxicological classification.

Application
Selection Property
Validation Focus
MAO-B isoform selectivity screening
Isoform-preference assay context
MAO-B pathway-response interpretation
Halogen-dependent peroxidase modulation studies
Heme-enzyme interaction context
Oxidative stress assay endpoint review
Quinazolinone SAR matrix completion
6,8-Dichloro structural isomer context
Lipophilicity and steric parameter review
Safety-controlled procurement for high-halogen studies
GHS hazard classification review
Laboratory handling protocol alignment
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